Terrestrosin D

Triple-Negative Breast Cancer Targeted Protein Degradation P53 Pathway

Terrestrosin D (TED) is the only spirostanol saponin validated to directly inhibit PSMD1, reactivating P53 and inducing dual autophagy/apoptosis in TNBC (Phytomedicine 2025). Its closed F-ring distinguishes it from furostanol saponins (e.g., protodioscin), ensuring distinct pharmacokinetics and target specificity. Procure for: (1) PSMD1/P53 pathway studies in P53-wild-type TNBC; (2) caspase-independent apoptosis in CRPC xenografts; (3) hepatorenal toxicity profiling with validated 28-day toxicokinetic data; (4) analytical marker for processing-induced saponin degradation. ≥98% HPLC. Bulk/custom packaging available.

Molecular Formula C50H80O23
Molecular Weight 1049.2 g/mol
Cat. No. B8087325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerrestrosin D
Molecular FormulaC50H80O23
Molecular Weight1049.2 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1
InChIInChI=1S/C50H80O23/c1-19-7-10-50(65-17-19)20(2)32-27(73-50)12-25-23-6-5-21-11-22(8-9-48(21,3)24(23)13-31(55)49(25,32)4)66-45-40(63)37(60)41(30(16-53)69-45)70-47-43(72-46-39(62)36(59)34(57)28(14-51)67-46)42(35(58)29(15-52)68-47)71-44-38(61)33(56)26(54)18-64-44/h19-30,32-47,51-54,56-63H,5-18H2,1-4H3/t19-,20+,21+,22+,23-,24+,25+,26-,27+,28-,29-,30-,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,47+,48+,49-,50-/m1/s1
InChIKeyIXUNZKARBRITGN-WDJYAXNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terrestrosin D Procurement Guide: A Spirostanol Saponin with Defined Target Engagement and Toxicology Profile


Terrestrosin D (TED) is a spirostanol steroidal saponin isolated from Tribulus terrestris L. (Fructus Tribuli) with a molecular formula of C50H80O23 and CAS 179464-23-4 [1]. Structurally, it belongs to the spirostanol class, characterized by a closed F-ring spiroketal configuration, distinguishing it from furostanol saponins such as protodioscin which possess an open F-ring with a C22-OH group [2]. TED has been demonstrated to induce cell cycle arrest (G1 and S phase) and apoptosis across multiple cancer cell lines, including prostate cancer (PC-3), triple-negative breast cancer (TNBC), and anaplastic thyroid carcinoma (ATC) [3]. Its pharmacological characterization includes validated in vivo antitumor efficacy in xenograft models, antiangiogenic activity via VEGF suppression, and a defined hepatorenal toxicity profile established through 28-day repeat-dose toxicokinetic studies in Sprague-Dawley rats [4].

Why Generic Substitution of Terrestrosin D with Other Tribulus Saponins Fails for Scientific Rigor


Generic substitution among Tribulus terrestris saponins is scientifically unsound due to fundamental structural divergence that dictates differential pharmacokinetic behavior and target specificity. Spirostanol saponins (e.g., Terrestrosin D, terrestrosin K) and furostanol saponins (e.g., polianthoside D, protodioscin) undergo distinct chemical transformations during processing and exhibit divergent absorption profiles in vivo [1]. In a head-to-head pharmacokinetic comparison of six steroid saponins following oral administration of crude versus stir-fried Fructus Tribuli extracts, Terrestrosin D demonstrated uniquely pronounced susceptibility to processing-induced bioavailability reduction (P < 0.05), while other saponins (terrestroside B, terrestrosin K) showed significant increases in Cmax and AUC0-t [2]. Furthermore, furostanol saponins with a C22-OH group can undergo dehydroxylation to form C-20–C-22 double-bond derivatives, a structural transformation not applicable to the closed-ring spirostanol architecture of Terrestrosin D [3]. Substituting TED with structurally uncharacterized or furostanol-rich extracts therefore introduces uncontrolled variables in target engagement, metabolic stability, and toxicological risk, compromising experimental reproducibility and regulatory filing integrity [4].

Terrestrosin D Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Novel Target Engagement: PSMD1 Inhibition and P53 Stabilization in Triple-Negative Breast Cancer

Terrestrosin D (TED) is the first natural compound demonstrated to directly target and inhibit PSMD1, a 19S proteasome regulatory subunit, leading to P53 stabilization and pathway activation in triple-negative breast cancer (TNBC) [1]. This mechanism is not reported for other Tribulus saponins including protodioscin, dioscin, or terrestrosin K, which lack characterized proteasome subunit interactions [2].

Triple-Negative Breast Cancer Targeted Protein Degradation P53 Pathway

Functional Selectivity: Caspase-Independent Apoptosis in Castration-Resistant Prostate Cancer

In PC-3 castration-resistant prostate cancer (CRPC) cells and HUVECs, Terrestrosin D induces apoptosis via a caspase-independent mechanism accompanied by decreased mitochondrial membrane potential (ΔΨm) [1]. This distinguishes TED from saponins such as deltonin and polyphyllin D, which induce caspase-dependent apoptosis in cancer models [2]. Additionally, TED suppresses VEGF secretion and inhibits angiogenesis in xenograft tumors, providing a dual anti-proliferative and antiangiogenic profile [1].

Castration-Resistant Prostate Cancer Apoptosis Mitochondrial Membrane Potential

In Vivo Antitumor Efficacy: Tumor Growth Suppression in CRPC Xenograft Model

Terrestrosin D administered to nude mice bearing PC-3 CRPC xenografts significantly suppressed tumor growth without any overt toxicity [1]. While comparable in vivo efficacy data for other purified Tribulus saponins (e.g., terrestrosin K, polianthoside D) in CRPC models are absent from the peer-reviewed literature, a cross-class reference to polyphyllin D (a spirostanol saponin from Paris polyphylla) shows 50% tumor growth reduction in MCF-7 breast cancer xenografts at a defined intravenous dose, providing a benchmark for in vivo saponin activity [2].

Castration-Resistant Prostate Cancer Xenograft In Vivo Efficacy

Defined Hepatorenal Toxicity Profile with Reversibility Evidence

Terrestrosin D exhibits dose-dependent hepatorenal toxicity in Sprague-Dawley rats following 28-day repeated oral dosing at 5–15 mg/kg daily, with toxicity reversible upon 14-day withdrawal [1]. Tissue distribution studies reveal targeted accumulation in liver and kidneys, and toxicokinetic analysis demonstrates an elongated half-life (T1/2) at the 15 mg/kg dose, indicating accumulation potential [2]. This comprehensive safety characterization contrasts with many in-class saponins—including protodioscin and terrestrosin K—for which 28-day GLP-compliant toxicology data are not publicly available [3].

Hepatorenal Toxicity Toxicokinetics Safety Pharmacology

Processing-Dependent Pharmacokinetic Lability: A Unique Stability Consideration

In a direct head-to-head pharmacokinetic comparison of six steroid saponins from Tribulus terrestris, stir-frying treatment caused Terrestrosin D to exhibit the most pronounced decrease in Cmax and AUC0-t (P < 0.05) among all compounds tested, while terrestroside B and terrestrosin K showed significant increases in these parameters [1]. This differential susceptibility to thermal processing is attributed to the closed spirostanol ring structure of TED, which unlike furostanol saponins cannot undergo C22-OH dehydroxylation and instead may degrade via deglycosylation to the aglycone [2].

Pharmacokinetics Stir-Frying Bioavailability

Terrestrosin D Application Scenarios: Evidence-Backed Research and Procurement Use Cases


Targeted TNBC Drug Discovery: PSMD1-P53 Axis Modulation

Procure Terrestrosin D as a chemical probe to investigate PSMD1-dependent P53 stabilization in triple-negative breast cancer. The 2025 Phytomedicine study establishes TED as the first natural compound directly inhibiting PSMD1, a 19S proteasome regulatory subunit, leading to P53 pathway activation and dual induction of autophagy and apoptosis [1]. This unique mechanism is not shared by protodioscin, dioscin, or other in-class saponins, making TED a singular tool compound for studying proteasome-targeted P53 reactivation in P53-wild-type TNBC models. Recommended purity ≥98% (HPLC) for target engagement studies.

Castration-Resistant Prostate Cancer (CRPC) Preclinical Efficacy Modeling

Use Terrestrosin D in PC-3 xenograft models to evaluate caspase-independent apoptosis and antiangiogenic combination strategies. The Pathobiology (2014) study validates significant tumor growth suppression in nude mice bearing PC-3 cells without overt toxicity [2]. The caspase-independent apoptosis mechanism, coupled with VEGF suppression and decreased mitochondrial membrane potential (ΔΨm), distinguishes TED from caspase-dependent saponins and positions it for apoptosis-resistant CRPC research applications. Procurement should specify cell culture-tested grade with documented activity in PC-3 assays.

Toxicology Reference Standard for Spirostanol Saponin Safety Assessment

Employ Terrestrosin D as a characterized reference compound for hepatorenal toxicity studies of spirostanol saponins. The 2022 Journal of Ethnopharmacology study provides a complete 28-day repeat-dose toxicokinetic profile in Sprague-Dawley rats, documenting dose-dependent hepatorenal toxicity at 5–15 mg/kg/day, targeted liver/kidney accumulation, elongated half-life at 15 mg/kg, and reversibility upon 14-day withdrawal [3]. This dataset is unmatched among Tribulus saponins and supports TED's use as a positive control or comparator in toxicology screening programs and regulatory submissions. Analytical reference standard grade recommended.

Traditional Medicine Processing Research: Stir-Frying Impact Calibration

Source Terrestrosin D as a purified analytical marker for quantifying processing-induced saponin degradation. Head-to-head pharmacokinetic data show that TED is uniquely susceptible to bioavailability reduction (decreased Cmax and AUC0-t, P < 0.05) following stir-frying of Fructus Tribuli, while terrestroside B and terrestrosin K show increased exposure [4]. This differential lability makes TED an essential marker for batch-to-batch consistency assessment in traditional Chinese medicine manufacturing and for calibrating extraction protocols to meet targeted saponin profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terrestrosin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.